2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 894947-40-1
VCID: VC11878795
InChI: InChI=1S/C19H18N4O3S2/c1-13-7-9-14(10-8-13)22-17(24)12-27-19-21-11-16(18(20)23-19)28(25,26)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,22,24)(H2,20,21,23)
SMILES: CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C19H18N4O3S2
Molecular Weight: 414.5 g/mol

2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

CAS No.: 894947-40-1

Cat. No.: VC11878795

Molecular Formula: C19H18N4O3S2

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide - 894947-40-1

Specification

CAS No. 894947-40-1
Molecular Formula C19H18N4O3S2
Molecular Weight 414.5 g/mol
IUPAC Name 2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C19H18N4O3S2/c1-13-7-9-14(10-8-13)22-17(24)12-27-19-21-11-16(18(20)23-19)28(25,26)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,22,24)(H2,20,21,23)
Standard InChI Key UBMQMAJFHMAONA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3

Introduction

Synthesis Methods

The synthesis of compounds with similar structures typically involves multi-step organic reactions. These steps may include:

  • Formation of the Pyrimidine Ring: Utilizing starting materials such as 4-amino-5-(benzenesulfonyl)pyrimidine.

  • Acetamide Formation: Introduction of the acetamide group through acylation reactions.

  • Final Modifications: Adjustments to achieve the desired substituents on the pyrimidine ring.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfonyl group can be further oxidized under specific conditions.

  • Reduction: The nitro group (if present) can be reduced to an amino group.

  • Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Biological and Therapeutic Applications

While specific data on this compound is limited, similar pyrimidine derivatives are often investigated for their potential as biochemical probes or inhibitors in biological systems. They may interact with enzymes or receptors, influencing signaling pathways related to diseases such as cancer or inflammation.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightKey Features
2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamideNot specifiedNot specifiedPyrimidine ring, benzenesulfonyl group, acetamide moiety
4-Amino-2-(pyrimidin-2-yl)benzene-1-sulfonamideC10H10N4O2S250.28 g/molPyrimidine ring, sulfonamide group
4-Amino-N-(pyridin-2-yl)benzenesulfonamideC11H11N3O2S249.29 g/molPyridine ring, sulfonamide group

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator